

An In-depth Technical Guide to the Structure Elucidation of 4-Morpholinopiperidine

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Compound of Interest

Compound Name: **4-Morpholinopiperidine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques and data interpretation required for the structural elucidation of **4-Morpholinopiperidine**. The document details the expected spectroscopic data, outlines detailed experimental protocols, and presents visualizations to aid in understanding the molecular structure and analytical workflows.

Introduction to 4-Morpholinopiperidine

4-Morpholinopiperidine, with the chemical formula $C_9H_{18}N_2O$ and a molecular weight of 170.25 g/mol, is a heterocyclic compound of interest in medicinal chemistry and drug development.^{[1][2][3][4]} Its structure incorporates both a morpholine and a piperidine ring, functionalities that are prevalent in many biologically active molecules.^{[5][6]} Accurate structural elucidation is paramount for its application in synthesis, quality control, and as a scaffold in the design of new therapeutic agents.^{[5][6]}

Chemical Structure:

Caption: Chemical structure of **4-Morpholinopiperidine**.

Spectroscopic Data Analysis

The structural confirmation of **4-Morpholinopiperidine** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While comprehensive experimental data for this specific molecule is not readily available in public databases, the following sections present predicted data based on the known spectral characteristics of its constituent morpholine and piperidine moieties. This predicted data serves as a guide for researchers in interpreting their own experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of **4-Morpholinopiperidine** is expected to show distinct signals for the protons on the piperidine and morpholine rings. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
Piperidine H-2, H-6 (axial)	2.5 - 2.7	dt	J = 12.0, 3.0
Piperidine H-2, H-6 (equatorial)	2.9 - 3.1	dm	J = 12.0
Piperidine H-3, H-5 (axial)	1.4 - 1.6	qd	J = 12.0, 3.5
Piperidine H-3, H-5 (equatorial)	1.8 - 2.0	dm	J = 12.0
Piperidine H-4	2.3 - 2.5	tt	J = 11.5, 4.0
Morpholine H-2', H-6'	2.4 - 2.6	t	J = 4.5
Morpholine H-3', H-5'	3.6 - 3.8	t	J = 4.5
Piperidine N-H	1.5 - 2.5	br s	-

Note: Predicted data is based on typical chemical shifts for N-substituted piperidines and morpholines.[\[7\]](#)[\[8\]](#)

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon Assignment	Predicted Chemical Shift (ppm)
Piperidine C-2, C-6	45 - 50
Piperidine C-3, C-5	28 - 33
Piperidine C-4	60 - 65
Morpholine C-2', C-6'	50 - 55
Morpholine C-3', C-5'	65 - 70

Note: Predicted data is based on typical chemical shifts for piperidine and morpholine derivatives.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Vibrational Mode	Predicted Absorption Range (cm ⁻¹)	Intensity
N-H Stretch (Piperidine)	3300 - 3500	Medium, Broad
C-H Stretch (Aliphatic)	2800 - 3000	Strong
C-N Stretch	1000 - 1250	Medium
C-O-C Stretch (Ether)	1070 - 1150	Strong

Note: Predicted data is based on characteristic IR absorption frequencies for secondary amines, ethers, and aliphatic compounds.[11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

m/z	Predicted Fragment	Interpretation
170	$[M]^+$	Molecular Ion
141	$[M - C_2H_5]^+$	Loss of an ethyl group
113	$[M - C_3H_7N]^+$	Loss of a propyl amine fragment from the piperidine ring
86	$[C_5H_{12}N]^+$	Piperidine ring fragment
86	$[C_4H_8NO]^+$	Morpholine ring fragment
57	$[C_3H_7N]^+$	Propyl amine fragment

Note: Predicted fragmentation patterns are based on typical fragmentation of piperidine and morpholine derivatives.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required for the structure elucidation of **4-Morpholinopiperidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and ^{13}C NMR spectra for the structural analysis of **4-Morpholinopiperidine**.

Materials:

- **4-Morpholinopiperidine** sample
- Deuterated chloroform ($CDCl_3$) or Deuterated methanol (CD_3OD)
- NMR tubes (5 mm)

- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve 5-10 mg of **4-Morpholinopiperidine** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).
 - Integrate the signals and determine the chemical shifts and coupling constants.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 or more).

- Process the data similarly to the ^1H spectrum.
- Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **4-Morpholinopiperidine**.

Materials:

- **4-Morpholinopiperidine** sample (solid or liquid)
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula
- Solvent for cleaning (e.g., isopropanol)
- Lint-free wipes

Procedure:

- Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.
- Sample Application: Place a small amount of the **4-Morpholinopiperidine** sample directly onto the ATR crystal. If the sample is a solid, apply pressure using the built-in press to ensure good contact.
- Spectrum Acquisition:
 - Collect the sample spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis:

- The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **4-Morpholinopiperidine**.

Materials:

- **4-Morpholinopiperidine** sample
- Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)
- Suitable solvent (e.g., methanol or acetonitrile for ESI)
- Syringe and infusion pump (for ESI) or capillary column (for GC-MS)

Procedure (using ESI-MS):

- Sample Preparation: Prepare a dilute solution of **4-Morpholinopiperidine** (e.g., 1-10 µg/mL) in a suitable solvent.
- Instrument Setup:
 - Calibrate the mass spectrometer using a standard calibration compound.
 - Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatograph.

- Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 50-300).
- If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation information.
- Data Analysis:
 - Identify the molecular ion peak ($[M+H]^+$ for ESI).
 - Analyze the fragmentation pattern to identify characteristic fragment ions.

Caption: Logical flow of mass spectrometry analysis.

Conclusion

The structural elucidation of **4-Morpholinopiperidine** is a critical step in its application for research and development. This guide provides a framework for its characterization using NMR, IR, and MS techniques. By combining the predicted spectroscopic data with the detailed experimental protocols, researchers and scientists can confidently verify the structure and purity of this important heterocyclic compound. The provided visualizations offer a clear understanding of the analytical workflows involved in this process.

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